molecular formula C10H24Cl3N3 B2992819 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride CAS No. 2416236-70-7

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride

Cat. No.: B2992819
CAS No.: 2416236-70-7
M. Wt: 292.67
InChI Key: GOJZQFAKBDQWEN-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This amine-functionalized cyclopentane features a 4-methylpiperazin-1-yl substituent, presenting a multifaceted molecular scaffold. The trihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro biological assays. Compounds with structurally related motifs, particularly those combining a cyclopentylamine core with piperazine derivatives, have demonstrated considerable research value as key intermediates and active investigational agents . The piperazine ring is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and enabling interactions with a range of biological targets . Research into analogous compounds indicates potential application in the development of inhibitors for epigenetic targets, such as histone methyltransferases . Furthermore, molecular frameworks incorporating cyclopentylamine and substituted piperazines are frequently explored in oncology research for their potential to modulate critical cellular pathways . The primary amine on the cyclopentane ring offers a versatile handle for further synthetic modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.3ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;;/h9-10H,2-8,11H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJVVJVDVDTJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride typically involves the reaction of 4-methylpiperazine with cyclopentanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclohexane-Based Analogs

Compounds such as (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288) and (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (289) differ in ring size (cyclohexane vs. cyclopentane). The cyclohexane ring adopts a chair conformation, reducing steric strain compared to the puckered cyclopentane ring. This structural variance impacts:

  • Solubility : The trihydrochloride salt form in the cyclopentane analog may offer superior solubility over neutral cyclohexane derivatives in polar solvents .

Piperazine-Substituted Heterocycles

Compounds like YPC-21440 and YPC-21817 () share the 4-methylpiperazine moiety but are fused to imidazo[1,2-b]pyridazine cores. Key differences include:

  • Bioactivity : These compounds demonstrate potent Pan-Pim kinase inhibition (IC₅₀ < 100 nM), whereas the cyclopentane-based analog lacks explicit kinase inhibition data in the provided evidence .
  • Substituent Effects : Alkyl chain variations (methyl, ethyl, pentyl) on the piperazine nitrogen modulate lipophilicity and membrane permeability. The cyclopentane analog’s compact structure may reduce off-target interactions compared to bulkier derivatives .

Amine-Functionalized Cyclopentane Derivatives

Example 28 () features a cyclopentylamine core with a trifluoromethylpyrimidine-piperazine substituent. Unlike 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine, this compound includes a trifluoromethyl group, enhancing metabolic stability and electrophilic reactivity. The trihydrochloride salt in the target compound contrasts with neutral forms, emphasizing formulation advantages for parenteral delivery .

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Salt Form Key Applications Reference
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine Cyclopentane 4-Methyl Trihydrochloride Drug intermediates, solubility enhancement
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Cyclohexane 4-Methyl Free base Kinase inhibitor scaffolds
YPC-21817 Imidazo[1,2-b]pyridazine 4-Ethyl-3-fluoro Methanesulfonate Pan-Pim kinase inhibition
Example 28 (EP 347) Cyclopentane Trifluoromethylpyrimidine Free base Antiviral/cancer research

Research Findings and Implications

  • Salt Form Advantages : Trihydrochloride salts, as seen in the target compound, improve pharmacokinetic profiles compared to free bases or mesylates (e.g., YPC-21440 MsOH in ) .
  • Stereochemical Sensitivity : The (1R,4R) and (1S,4S) configurations in cyclohexane analogs () highlight the importance of stereochemistry in optimizing target selectivity—a consideration for future cyclopentane derivatives .

Biological Activity

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopentane ring and a piperazine moiety, contributing to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.

PropertyValue
IUPAC Name 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride
Molecular Formula C₁₀H₂₁Cl₃N₃
Molecular Weight 292.677 g/mol
Purity 95%
Physical Form Powder
Storage Conditions Room temperature, dry

Research indicates that 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride may exhibit various biological activities, primarily through modulation of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating psychiatric disorders.

Neurotransmitter Interaction

This compound may interact with serotonin and dopamine receptors, influencing mood and behavior. Studies have shown that compounds with similar piperazine structures often act as antagonists or agonists at these sites, which could lead to anxiolytic or antidepressant effects.

Anticancer Properties

Recent investigations have explored the compound's anticancer potential. For instance, a study identified it as part of a series of compounds with dual autophagy and REV-ERB inhibition properties, enhancing its anticancer efficacy in vitro .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics.
  • Animal Models : In vivo studies are necessary to assess the pharmacokinetics and therapeutic index of the compound, which could provide insights into its safety and efficacy profiles.

Toxicological Profile

The safety profile of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride is crucial for its development as a therapeutic agent. Preliminary data suggest that it exhibits low toxicity in standard assays. However, comprehensive toxicological evaluations are essential to determine long-term effects and potential side effects.

Research Findings

Recent literature highlights the importance of this compound in drug discovery:

  • A patent filed for derivatives related to this compound emphasizes its potential for treating various diseases, including cancer .
  • The compound's interaction with cellular pathways involved in autophagy presents opportunities for developing novel cancer treatments .

Q & A

Q. What in vivo models are appropriate for evaluating the compound's CNS penetration?

  • Methodological Answer : Use murine models with blood-brain barrier (BBB) permeability assays (e.g., brain/plasma ratio via LC-MS). Complement with PET imaging using radiolabeled analogs (e.g., 11^{11}C-labeled derivative) to quantify brain uptake .

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